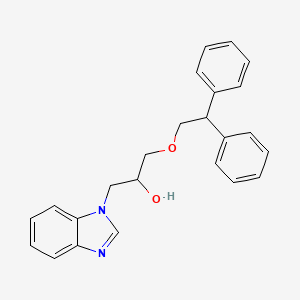

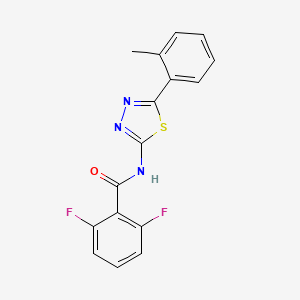

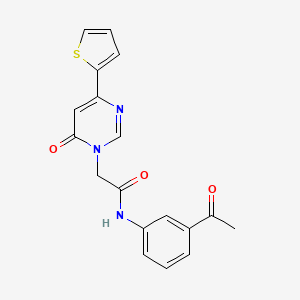

1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol, also known as BZP-DPE, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. BZP-DPE is a beta-adrenergic receptor antagonist, which means that it has the ability to block the effects of adrenaline and other stress hormones in the body.

Wissenschaftliche Forschungsanwendungen

Synthesis and DNA Interaction

The synthesis and biological evaluation of benzimidazole-containing compounds have been a subject of interest due to their significant DNA binding properties and cytotoxic effects against cancer cell lines. For instance, Paul et al. (2015) synthesized a series of new benzimidazole-based Schiff base copper(II) complexes that demonstrated substantial in vitro cytotoxic effects against human lung, breast, and cervical cancer cell lines. These complexes were found to effectively bind DNA through an intercalative mode, suggesting their potential as anticancer agents (Paul et al., 2015).

Crystal Engineering

The protonated benzimidazole moiety has been utilized as a synthon for crystal engineering, indicating its usefulness in the design of crystalline materials. Matthews et al. (2003) reported the crystal structures of three salts of diprotonated benzimidazole, highlighting the role of stacking interactions and hydrogen bonding in forming two- or three-dimensionally stacked structures (Matthews et al., 2003).

Antioxidant and Enzymatic Inhibition

Benzimidazole derivatives have also been synthesized and evaluated for their antioxidant potential and inhibitory activity against various enzymes. Taj et al. (2020) synthesized three benzimidazole derivatives and their metal complexes, demonstrating interaction with sodium dodecyl sulfate and indicating their potential in biochemical applications (Taj et al., 2020).

Photophysical Properties

The photophysical properties of benzimidazole derivatives have been investigated to explore their potential in fluorescence applications. Padalkar et al. (2011) synthesized novel benzimidazole fluorescent derivatives and studied the effects of solvent polarity on their absorption-emission properties, demonstrating their thermal stability and potential use in fluorescent materials (Padalkar et al., 2011).

Antimicrobial Activity

The antimicrobial activity of benzimidazole derivatives has been a significant area of research, with compounds being synthesized and tested against various bacterial and fungal strains. Padalkar et al. (2016) synthesized derivatives showing excellent broad-spectrum antimicrobial activity, which could lead to the development of new antimicrobial agents (Padalkar et al., 2016).

Eigenschaften

IUPAC Name |

1-(benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O2/c27-21(15-26-18-25-23-13-7-8-14-24(23)26)16-28-17-22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,18,21-22,27H,15-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWABKAPPFKOTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COCC(CN2C=NC3=CC=CC=C32)O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(8-Phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2363414.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide](/img/structure/B2363421.png)

![4-methoxy-N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363424.png)

![Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate](/img/structure/B2363426.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2363429.png)

![1-(4-hydroxyphenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)